2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that combines a nitrophenyl group with a tetrahydroacridine structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitrophenyl and tetrahydroacridine moieties suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroacridine Core: The tetrahydroacridine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzophenone and a suitable aldehyde under acidic conditions.
Introduction of the 4-Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the aromatic ring is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylate group with 2-(4-nitrophenyl)-2-oxoethyl chloride in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Nitro derivatives, quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
This compound may exhibit biological activity due to the presence of the tetrahydroacridine moiety, which is known for its potential as a cholinesterase inhibitor. This suggests possible applications in the development of treatments for neurodegenerative diseases such as Alzheimer’s.
Medicine
The nitrophenyl group can impart antimicrobial properties, making this compound a candidate for the development of new antibiotics or antifungal agents.
Industry
In materials science, this compound could be used in the development of novel polymers or as a precursor for dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate in biological systems likely involves the inhibition of enzymes such as cholinesterase. The tetrahydroacridine moiety can bind to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing cholinergic transmission. This mechanism is similar to that of other cholinesterase inhibitors used in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Tacrine: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor with a similar mechanism of action.
Galantamine: A natural product-based cholinesterase inhibitor.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to the combination of the nitrophenyl and tetrahydroacridine moieties. This dual functionality may provide enhanced biological activity and the potential for diverse applications in various fields.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-20(14-9-11-15(12-10-14)24(27)28)13-29-22(26)21-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)21/h1,3,5,7,9-12H,2,4,6,8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZGXISBMSXGSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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